3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid
Overview
Description
3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid is a boronic acid derivative that has gained significant attention in recent years due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a fluorine atom, a morpholinoethoxy group, and a phenylboronic acid moiety, which contribute to its unique chemical properties and reactivity .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It interacts with various enzymes, proteins, and other biomolecules, often forming reversible covalent bonds with active site residues. This interaction can inhibit the activity of enzymes such as proteases and kinases, thereby modulating biochemical pathways . The nature of these interactions is primarily based on the boronic acid group’s ability to form stable complexes with diols and other nucleophilic groups present in biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit specific signaling pathways by targeting key enzymes, leading to altered gene expression profiles and metabolic fluxes . These changes can affect cell proliferation, differentiation, and apoptosis, making it a valuable tool in cellular biology research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds that inhibit enzyme activity. This inhibition can lead to downstream effects on biochemical pathways, altering gene expression and cellular responses . Additionally, the compound can modulate protein-protein interactions and affect the stability and function of target proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including off-target interactions and disruption of normal cellular functions . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biochemical modulation without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by inhibiting key enzymes in metabolic pathways, thereby altering the overall metabolic profile of cells . These interactions can have downstream effects on energy production, biosynthesis, and other essential cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cell membranes and reach target sites is crucial for its biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on enzyme activity and cellular processes . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid typically involves the following steps:
Formation of the Morpholinoethoxy Intermediate: This step involves the reaction of morpholine with ethylene oxide to form 2-(morpholino)ethanol.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.
Coupling with Phenylboronic Acid: The final step involves the coupling of the fluorinated intermediate with phenylboronic acid under palladium-catalyzed conditions, such as the Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions and efficient separation and purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The fluorine atom and morpholinoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and nickel catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes .
Scientific Research Applications
3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid include:
4-Methoxyphenylboronic acid: Used in similar cross-coupling reactions and has comparable reactivity.
3-Formylphenylboronic acid: Shares similar structural features and is used in organic synthesis.
4-Trifluoromethoxyphenylboronic acid: Another boronic acid derivative with similar applications in chemistry and biology.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a fluorine atom and a morpholinoethoxy group. This combination enhances its reactivity and specificity in various chemical and biological applications, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
[3-fluoro-4-(2-morpholin-4-ylethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO4/c14-11-9-10(13(16)17)1-2-12(11)19-8-5-15-3-6-18-7-4-15/h1-2,9,16-17H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLQAVFFLUKFNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCOCC2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501181614 | |
Record name | Boronic acid, B-[3-fluoro-4-[2-(4-morpholinyl)ethoxy]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501181614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704064-15-2 | |
Record name | Boronic acid, B-[3-fluoro-4-[2-(4-morpholinyl)ethoxy]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-fluoro-4-[2-(4-morpholinyl)ethoxy]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501181614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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